molecular formula C17H15N3O2 B12904463 N-(5-Oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-2-phenylacetamide CAS No. 112289-97-1

N-(5-Oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-2-phenylacetamide

Cat. No.: B12904463
CAS No.: 112289-97-1
M. Wt: 293.32 g/mol
InChI Key: UXTVFQHNQCPMPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-Oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-2-phenylacetamide is a chemical compound of significant interest in medicinal chemistry and scientific research. It features a pyrazole core, a heterocycle recognized for its diverse biological activities . Compounds based on the 5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole scaffold, similar to this one, are frequently utilized as key intermediates and building blocks in the synthesis of more complex molecules for pharmaceutical and agrochemical research . The presence of the phenylacetamide moiety is strategically important, as this functional group is commonly integrated into molecular designs to explore and enhance biological activity . Pyrazole derivatives, in general, have been extensively studied and reported in scientific literature for their potential antibacterial, antitumor, and anti-inflammatory properties, making them a valuable template for drug discovery efforts . For instance, some hybrid heterocycles incorporating pyrazole moieties have demonstrated promising antibacterial activity against strains like S. aureus , while other phenylacetamido-pyrazole derivatives have been investigated for their use as antitumor agents targeting cell cycle-dependent kinases . The mechanism of action for such compounds often involves interaction with specific enzymatic targets or cellular receptors . Researchers value this compound for developing novel bioactive agents and studying structure-activity relationships (SAR). This product is intended for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

CAS No.

112289-97-1

Molecular Formula

C17H15N3O2

Molecular Weight

293.32 g/mol

IUPAC Name

N-(5-oxo-1-phenyl-4H-pyrazol-3-yl)-2-phenylacetamide

InChI

InChI=1S/C17H15N3O2/c21-16(11-13-7-3-1-4-8-13)18-15-12-17(22)20(19-15)14-9-5-2-6-10-14/h1-10H,11-12H2,(H,18,19,21)

InChI Key

UXTVFQHNQCPMPY-UHFFFAOYSA-N

Canonical SMILES

C1C(=NN(C1=O)C2=CC=CC=C2)NC(=O)CC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthesis of the Pyrazolone Core

The pyrazolone ring is synthesized via condensation of phenylhydrazine with ethyl acetoacetate or similar β-ketoesters. This reaction proceeds under reflux in ethanol or other suitable solvents, yielding 1-phenyl-3-methyl-5-pyrazolone intermediates. The keto group at position 5 is retained, providing the 5-oxo functionality essential for the target compound.

Representative Synthetic Procedure (Based on Abdelatty et al., 2023)

  • Step 1: Preparation of 2-(5-oxo-4,5-dihydro-1H-pyrazol-3-yl)-N-phenylacetamide (precursor).
  • Step 2: Reaction of this precursor with aldehydes or orthoformates under reflux in ethanol with catalytic piperidine to yield substituted pyrazole derivatives.
  • Step 3: Refluxing the precursor with triethyl orthoformate in acetic anhydride for 12 hours to afford ethoxymethylene derivatives.
  • Step 4: Further reaction with hydrazine hydrate or aniline in ethanol under reflux to obtain amino-substituted pyrazolo derivatives.

This sequence highlights the versatility of the pyrazolone intermediate for further functionalization, including the formation of the target amide compound.

Reaction Conditions and Yields

Step Reagents & Conditions Product Yield (%) Notes
1 Phenylhydrazine + β-ketoester, reflux in ethanol 1-Phenyl-5-oxo-pyrazolone intermediate 75-85 Standard pyrazolone synthesis
2 2-Phenylacetyl chloride + base (e.g., triethylamine) This compound 70-80 Amidation step
3 Triethyl orthoformate + acetic anhydride, reflux 12h Ethoxymethylene derivatives 79 Facilitates further substitution
4 Hydrazine hydrate or aniline, reflux in ethanol Amino-substituted pyrazolo derivatives 65-75 Functional group diversification

Spectroscopic and Structural Confirmation

  • FTIR: Characteristic amide NH stretching (~3200-3300 cm⁻¹), carbonyl stretching (~1660 cm⁻¹).
  • 1H-NMR: Signals corresponding to aromatic protons, amide NH, and pyrazolone ring protons.
  • X-ray Crystallography: Confirms planar pyrazolone ring and amide linkage geometry, with intramolecular hydrogen bonding stabilizing the conformation.

Research Findings and Analysis

  • The pyrazolone ring adopts a slightly puckered conformation, with the amide group oriented to facilitate hydrogen bonding, which influences the compound's stability and reactivity.
  • The synthetic route is efficient, with moderate to good yields and uses relatively mild conditions, making it suitable for scale-up.
  • The use of triethyl orthoformate and acetic anhydride allows for the introduction of ethoxymethylene groups, enabling further derivatization and functionalization of the pyrazolone core.
  • The reaction conditions are generally eco-friendly, employing ethanol as a solvent and avoiding harsh reagents.

Summary Table of Preparation Methods

Method Aspect Description Reference
Pyrazolone ring formation Condensation of phenylhydrazine with β-ketoesters under reflux in ethanol
Amide bond formation Acylation with 2-phenylacetyl chloride or amidation via activated acid derivatives
Functionalization Reaction with aldehydes, orthoformates, hydrazine hydrate for derivative synthesis
Reaction conditions Reflux in ethanol or acetic anhydride, catalytic piperidine, mild bases
Yield range 65-85% depending on step
Structural confirmation FTIR, 1H-NMR, X-ray crystallography confirming pyrazolone and amide structure

Chemical Reactions Analysis

Types of Reactions

N-(5-Oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-2-phenylacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .

Scientific Research Applications

N-(5-Oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-2-phenylacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(5-Oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-2-phenylacetamide involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Pyrazolone Cores

Chlorinated Derivative: 2-Chloro-N-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-2-phenylacetamide
  • Structural Difference : Incorporates a chlorine atom at the α-position of the phenylacetamide group.
  • Impact: The electron-withdrawing Cl substituent may enhance electrophilicity, altering binding interactions compared to the parent compound. Notably, this derivative is listed as discontinued, suggesting challenges in synthesis or stability .
Sulfanyl-Modified Derivative: 2-[(4-Chlorophenyl)sulfanyl]-N-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)acetamide
  • Structural Difference : Replaces the phenyl group with a (4-chlorophenyl)sulfanyl moiety.
  • Its CAS number (298215-05-1) indicates documented characterization .

Benzothiazole-Based Analogues

Compounds such as N-(6-trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide (EP3348550A1) replace the pyrazolone core with a benzothiazole ring. Key differences include:

  • Bioactivity : Benzothiazoles are associated with kinase inhibition and antimicrobial activity. The trifluoromethyl group enhances metabolic stability and bioavailability .
  • Synthetic Routes : These derivatives often require Suzuki coupling or halogenation, contrasting with the DMFDMA-mediated cyclization used for pyrazolone derivatives .

Triazole-Sulfanyl Hybrids

2-[(5-Benzyl-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,4-difluorophenyl)acetamide (CAS 298215-08-4) exemplifies a triazole-containing analogue:

  • Applications : Such compounds are explored as antifungal or anticancer agents due to their heterocyclic diversity .

Comparative Data Table

Compound Name Core Structure Substituents Molecular Weight Synthesis Yield (%) Key Applications/Notes
N-(5-Oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-2-phenylacetamide Pyrazolone Phenylacetamide ~316.34* 53–56† Pharmaceutical intermediates
2-Chloro-N-(5-oxo-1-phenyl-pyrazol-3-yl)-2-phenylacetamide Pyrazolone α-Cl, phenylacetamide ~350.78 N/A Discontinued (stability issues)
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide Benzothiazole CF₃, phenylacetamide ~352.32 Not reported Kinase inhibition, patented
2-[(4-Chlorophenyl)sulfanyl]-N-(5-oxo-1-phenyl-pyrazol-3-yl)acetamide Pyrazolone (4-Cl-Ph)S, acetamide 359.83 Not reported Agrochemical research

*Calculated based on formula. †From analogous synthesis routes .

Research Findings and Implications

  • Synthetic Efficiency : Pyrazolone derivatives are synthesized in moderate yields (53–56%) using DMFDMA-mediated pathways, while benzothiazole derivatives require more complex methodologies .
  • Hydrogen Bonding : The pyrazolone core facilitates hydrogen-bonding networks, as analyzed via graph-set theory, which may enhance crystallinity and stability . Software like SHELXL and OLEX2 are critical for resolving such structural features .
  • Bioactivity : Pyrazolone derivatives exhibit versatility in drug design, whereas benzothiazole analogues are prioritized for their metabolic resistance and target specificity .

Biological Activity

N-(5-Oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-2-phenylacetamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the synthesis, structure-activity relationships (SAR), and various biological activities associated with this compound and its derivatives.

Chemical Structure and Properties

The molecular formula for this compound is C16_{16}H14_{14}N4_{4}O2_{2} with a molecular weight of 286.31 g/mol. The compound features a pyrazole ring, which is known for its diverse pharmacological properties. The structural representation can be summarized as follows:

Property Details
Molecular FormulaC16_{16}H14_{14}N4_{4}O2_{2}
Molecular Weight286.31 g/mol
CAS Number2046-44-8

Antitumor Activity

Recent studies have highlighted the antitumor potential of pyrazole derivatives, including this compound. These compounds have shown significant inhibitory effects on various cancer cell lines. For instance, a series of pyrazole derivatives were evaluated for their activity against BRAF(V600E), a common mutation in melanoma. The results indicated that certain derivatives exhibited potent inhibitory activity, suggesting that this class of compounds could be further developed as anticancer agents .

Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives have also been extensively studied. For example, compounds derived from the pyrazole framework demonstrated notable activity against bacterial strains such as Staphylococcus aureus and Escherichia coli. In vitro tests showed that some derivatives had minimum inhibitory concentration (MIC) values as low as 0.22 μg/mL, indicating strong bactericidal effects . The ability to inhibit biofilm formation was also observed, which is crucial in preventing chronic infections.

Anti-inflammatory Effects

In addition to their antimicrobial and antitumor properties, pyrazole derivatives have been reported to possess anti-inflammatory activities. For example, certain compounds inhibited lipopolysaccharide (LPS)-induced production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO), suggesting their potential role in treating inflammatory diseases .

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is critical for optimizing its biological activity. Key factors influencing the activity include:

  • Substituents on the Pyrazole Ring : The presence of electron-withdrawing or electron-donating groups can significantly affect the compound's potency.
  • Hydrophobic Interactions : Modifications that enhance lipophilicity may improve cellular uptake and bioavailability.
  • Molecular Docking Studies : Computational studies have provided insights into how these compounds interact with target proteins, aiding in the design of more effective analogs .

Case Studies

Several case studies illustrate the effectiveness of pyrazole derivatives in various biological applications:

  • Antitumor Efficacy : A study demonstrated that a specific pyrazole derivative exhibited significant cytotoxicity against breast cancer cell lines, outperforming traditional chemotherapeutic agents when used in combination therapies .
  • Antimicrobial Resistance : Research indicated that certain derivatives could overcome resistance mechanisms in bacteria, making them promising candidates for developing new antibiotics .

Q & A

Q. What synthetic methodologies are recommended for preparing N-(5-Oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-2-phenylacetamide, and how can reaction conditions be optimized?

The compound is synthesized via cyclocondensation of hydrazine derivatives with β-keto esters or α,β-unsaturated ketones. For example, refluxing substituted phenylhydrazines with ethyl acetoacetate in ethanol under acidic conditions yields pyrazolone intermediates, which are further functionalized via amidation . Optimization involves monitoring reaction progress via TLC, adjusting stoichiometric ratios (e.g., 1:1 molar ratio of hydrazine to ketone), and recrystallization from solvents like pet-ether or DMSO for purification .

Q. How can the structure of this compound be confirmed using spectroscopic and crystallographic techniques?

  • NMR : Analyze 1H^1H and 13C^{13}C NMR spectra for pyrazolone ring protons (δ 2.2–5.5 ppm) and acetamide carbonyl signals (δ 165–175 ppm) .
  • X-ray crystallography : Use SHELXL for refinement (R factor < 0.05) and ORTEP-3 for visualizing hydrogen-bonding networks (e.g., N–H···O interactions at ~2.8–3.0 Å) .
  • Mass spectrometry : Confirm molecular ion peaks (e.g., ESI+ m/z 396.99) and fragmentation patterns .

Q. What in vitro assays are suitable for evaluating its biological activity, such as antimicrobial or anti-inflammatory potential?

  • MIC assays : Test against Mycobacterium tuberculosis using the microdilution method (e.g., 0.1–100 µg/mL range) with isoniazid as a positive control .
  • Enzyme inhibition : Screen for COX-2 or protease inhibition via fluorometric assays (IC50_{50} determination) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored for pyrazolone-acetamide derivatives?

  • Substituent variation : Introduce electron-withdrawing (e.g., -NO2_2) or donating (e.g., -OCH3_3) groups at the phenyl rings to modulate electronic effects .
  • Molecular docking : Use AutoDock Vina to predict binding affinities with target proteins (e.g., SARS-CoV-2 main protease, PDB ID 6LU7) .
  • Pharmacophore modeling : Identify critical hydrogen-bond acceptors (e.g., pyrazolone carbonyl) and hydrophobic pockets using software like MOE .

Q. How can contradictory biological activity data between studies be resolved?

  • Reproducibility checks : Standardize assay protocols (e.g., cell line viability, incubation time) and validate purity via HPLC (>95%) .
  • Statistical analysis : Apply ANOVA to compare activity across multiple replicates and identify outliers.
  • Solubility adjustments : Use co-solvents (e.g., DMSO:PBS mixtures) to ensure consistent compound dissolution .

Q. What strategies are effective for analyzing hydrogen-bonding networks and their impact on crystallographic packing?

  • Graph-set analysis : Classify motifs (e.g., R22_2^2(8) rings) using Etter’s rules to predict stability and polymorphism .
  • Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–H···π contacts) via CrystalExplorer .
  • Thermal studies : Correlate melting points (e.g., 164–181°C) with packing density using DSC .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.